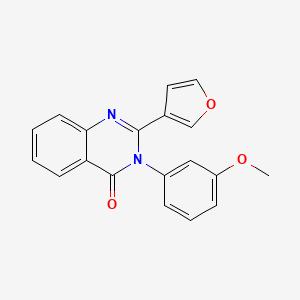![molecular formula C19H15IN2O3S B3506308 N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3506308.png)
N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide
説明
N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide, also known as KIRA6, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the E3 ubiquitin ligase, IRE1α, which plays a critical role in the unfolded protein response (UPR) pathway. The UPR pathway is an essential cellular process that regulates protein folding and degradation in response to endoplasmic reticulum (ER) stress.
作用機序
N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide is a selective inhibitor of IRE1α, which is a transmembrane protein that resides in the ER membrane. IRE1α is activated by ER stress and undergoes oligomerization and autophosphorylation, leading to the activation of its endoribonuclease domain. The endoribonuclease domain of IRE1α cleaves the mRNA encoding X-box binding protein 1 (XBP1), leading to the splicing of XBP1 mRNA and the production of a spliced form of XBP1 (XBP1s). XBP1s is a transcription factor that regulates the expression of genes involved in protein folding and degradation. N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide inhibits the endoribonuclease activity of IRE1α, leading to the attenuation of the UPR pathway and the reduction of ER stress.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide inhibits the endoribonuclease activity of IRE1α in a dose-dependent manner. In vivo studies have shown that N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide reduces ER stress and attenuates the UPR pathway in various cell types and tissues, including pancreatic beta cells, hepatocytes, and neurons. N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and sepsis.
実験室実験の利点と制限
N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide has several advantages for lab experiments, including its potency and selectivity for IRE1α, its ability to reduce ER stress and attenuate the UPR pathway, and its anti-inflammatory effects. However, N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide also has some limitations, including its potential off-target effects and its limited pharmacokinetic properties. N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in some experimental settings.
将来の方向性
There are several future directions for research on N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide and its role in the UPR pathway. One area of research is the development of more potent and selective inhibitors of IRE1α that have improved pharmacokinetic properties. Another area of research is the investigation of the role of IRE1α in various disease states, including cancer, neurodegenerative diseases, and metabolic disorders. Finally, the development of novel therapeutic strategies that target the UPR pathway, including IRE1α inhibitors like N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide, may provide new treatment options for a variety of diseases.
科学的研究の応用
N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide has been used extensively in scientific research to study the role of IRE1α in the UPR pathway. The UPR pathway is activated in response to ER stress, which can be caused by a variety of factors, including viral infection, hypoxia, and nutrient deprivation. The UPR pathway regulates protein folding and degradation to maintain cellular homeostasis under stress conditions. IRE1α is a key regulator of the UPR pathway, and its inhibition by N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide has been shown to attenuate the UPR pathway and reduce ER stress.
特性
IUPAC Name |
4-(benzenesulfonamido)-N-(4-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O3S/c20-15-8-12-16(13-9-15)21-19(23)14-6-10-17(11-7-14)22-26(24,25)18-4-2-1-3-5-18/h1-13,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAMKGSLBAEDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-4-[(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-8-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B3506229.png)
![N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3506231.png)

![5-bromo-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B3506253.png)
![N-(2-methylphenyl)-N'-[4-(2H-tetrazol-2-yl)phenyl]urea](/img/structure/B3506260.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3506268.png)

![3,5-dimethyl-1-[(phenylthio)acetyl]-1H-pyrazole](/img/structure/B3506286.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3506291.png)

![7-(2-fluorobenzyl)-8-[(3-fluorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3506293.png)
amino]benzamide](/img/structure/B3506306.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B3506310.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B3506318.png)